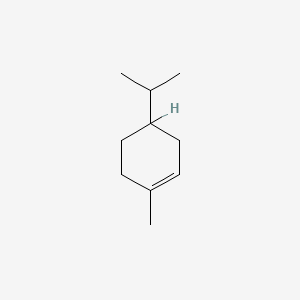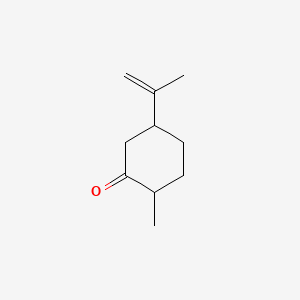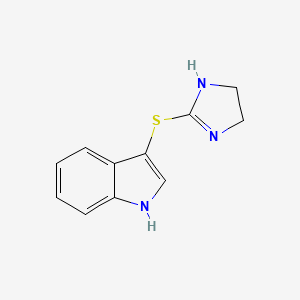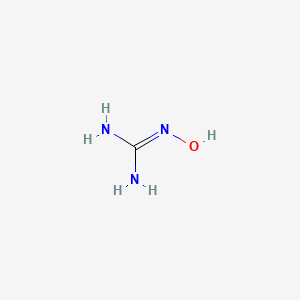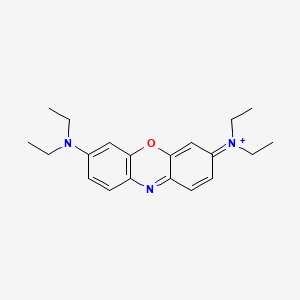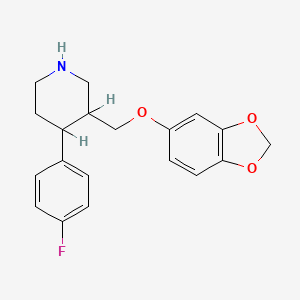
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALT-2074 es un compuesto organoselénico que ha sido investigado por sus posibles aplicaciones terapéuticas, particularmente en enfermedades cardiovasculares y diabetes mellitus. Imita la función de la glutatión peroxidasa, una enzima que protege las células del daño oxidativo al reducir los hidroperóxidos de lípidos .
Métodos De Preparación
La ruta sintética para ALT-2074 implica la formación de una estructura de benzoselenazina. Los pasos sintéticos específicos y las condiciones de reacción no están ampliamente documentados en fuentes públicas. Los métodos de producción industrial para ALT-2074 tampoco están ampliamente detallados en la literatura disponible .
Análisis De Reacciones Químicas
ALT-2074 experimenta varias reacciones químicas, incluyendo:
Oxidación: Como imitador de la glutatión peroxidasa, ALT-2074 puede participar en reacciones de oxidación donde reduce los hidroperóxidos de lípidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando su átomo de selenio.
Aplicaciones Científicas De Investigación
Química: Como imitador de la glutatión peroxidasa, se utiliza para estudiar el estrés oxidativo y su impacto en varios procesos químicos.
Biología: ALT-2074 se utiliza para investigar el papel del estrés oxidativo en los sistemas biológicos y su impacto en las funciones celulares.
Medicina: El compuesto ha sido explorado por su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, diabetes mellitus y afecciones inflamatorias como la colitis ulcerosa y la psoriasis
Mecanismo De Acción
ALT-2074 ejerce sus efectos imitando la actividad de la glutatión peroxidasa, una enzima que reduce los hidroperóxidos de lípidos a sus correspondientes alcoholes y reduce el peróxido de hidrógeno libre a agua. Esta acción ayuda a proteger las células del daño oxidativo. El compuesto se dirige a las moléculas de adhesión celular y estimula la actividad de la glutatión peroxidasa, reduciendo así la inflamación y el estrés oxidativo .
Comparación Con Compuestos Similares
ALT-2074 es único debido a su estructura organoselénica y su capacidad para imitar la glutatión peroxidasa. Los compuestos similares incluyen otros imitadores de la glutatión peroxidasa y compuestos organoselénicos. Algunos compuestos relacionados son:
Ebselen: Otro compuesto organoselénico con propiedades antioxidantes.
Selenocisteína: Un aminoácido que contiene selenio y se incorpora a las selenoproteínas con funciones antioxidantes.
Selenometionina: Un aminoácido natural que sirve como fuente de selenio en la dieta
ALT-2074 destaca por su aplicación específica en enfermedades cardiovasculares y su potencial para reducir el estrés oxidativo en pacientes diabéticos .
Propiedades
Número CAS |
173026-17-0 |
|---|---|
Fórmula molecular |
C10H13NSe |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine |
InChI |
InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |
Clave InChI |
FXRYWOJYVGJZLE-UHFFFAOYSA-N |
SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
SMILES canónico |
CC1(CN[Se]C2=CC=CC=C21)C |
Key on ui other cas no. |
173026-17-0 |
Sinónimos |
BXT 51072 BXT-51072 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


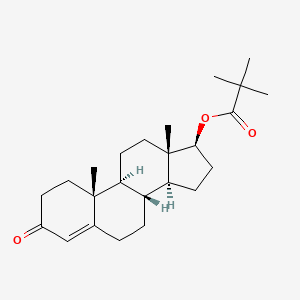
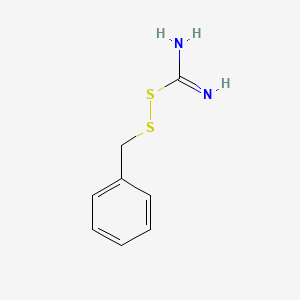
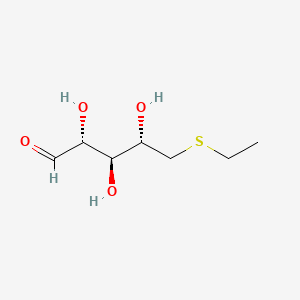
![(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride](/img/structure/B1202628.png)
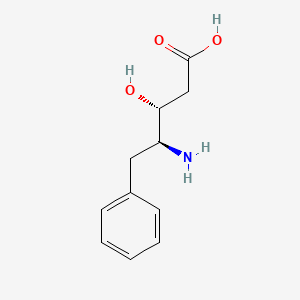
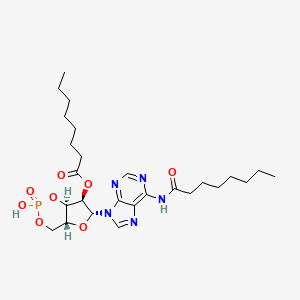
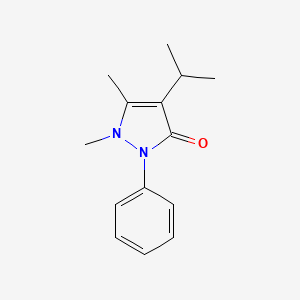
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
